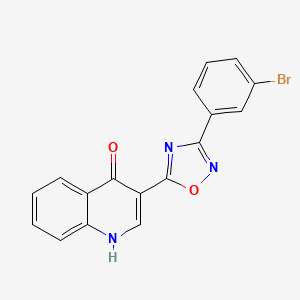

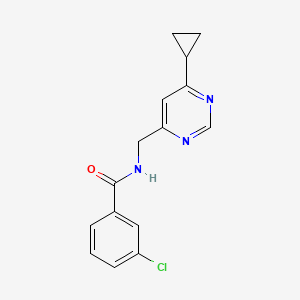

3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It contains a benzene ring fused to a pyridine ring. An oxadiazole ring and a phenyl ring are also attached to the quinoline ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, quinoline derivatives are often synthesized using Skraup synthesis, Doebner reaction, or Combes quinoline synthesis . The oxadiazole ring could potentially be introduced via a cyclization reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, an oxadiazole ring, and a phenyl ring. The bromine atom on the phenyl ring would be a significant feature, as halogens are often involved in various chemical reactions .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, quinoline derivatives are known to undergo a variety of reactions. They can act as ligands in coordination chemistry, and they can also undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom could increase the compound’s reactivity. The aromatic rings could contribute to the compound’s stability and could influence its solubility .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Several studies have focused on synthesizing novel derivatives of the compound and testing their antimicrobial efficacy. For instance, Patel and Patel (2010) reported on the synthesis of various 3-(1,3,4-oxadiazol-2-yl)-quinazolin-4(3H)-ones, including derivatives with bromo groups, which exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi (Patel & Patel, 2010). Similarly, Shaaban et al. (2009) synthesized novel quinoxalinone derivatives with promising antibacterial activity (Shaaban, Khalil, Ahmed, & Lamie, 2009).

Antiprotozoal and Anticancer Applications

Patel et al. (2017) developed N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamides and evaluated them for antimicrobial and antiprotozoal activities, finding them effective against T. cruzi in both in vitro and short-term in vivo models (Patel, Patel, Purohit, Patel, Rajani, Moo-Puc, López-Cedillo, Nogueda-Torres, & Rivera, 2017). Fadda et al. (2011) also synthesized (1,3,4-oxadiazol-2-yl)-1H-benzo[h]quinolin-4-one derivatives with notable antioxidant properties and cytotoxicity, indicating potential anticancer activities (Fadda, Abdel-Rahman, El‐Sayed, Zidan, & Badria, 2011).

Novel Synthesis Methods and Other Applications

Further research has led to the development of new synthesis methods and the exploration of additional biological activities. For example, Özyanik et al. (2012) synthesized quinoline derivatives containing an azole nucleus, demonstrating good antimicrobial activity (Özyanik, Demirci, Bektaş, & Demirbas, 2012). Additionally, Bolakatti et al. (2020) designed benzo[d]thiazolyl substituted-2-quinolone hybrids with significant anticancer and antimicrobial activities (Bolakatti, Palkar, Katagi, Hampannavar, Karpoormath, Ninganagouda, & Badiger, 2020).

Orientations Futures

Propriétés

IUPAC Name |

3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10BrN3O2/c18-11-5-3-4-10(8-11)16-20-17(23-21-16)13-9-19-14-7-2-1-6-12(14)15(13)22/h1-9H,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGEJEJFNSJWWRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)C3=NC(=NO3)C4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-4-methoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2466775.png)

![3-benzyl-8-fluoro-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2466776.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2466778.png)

![9-bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2466781.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({[1-(2-hydroxypropyl)piperidin-4-yl]methyl}(methyl)amino)acetamide](/img/structure/B2466783.png)

![3-ethyl-N'-[(4-methoxyphenoxy)acetyl]benzohydrazide](/img/structure/B2466788.png)

![{[7-(3,4-Dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile](/img/structure/B2466790.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2466791.png)